

Preclinical Efficacy Showdown: FE 203799 (Apraglutide) vs. Glepaglutide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **FE 203799**

Cat. No.: **B612742**

[Get Quote](#)

In the landscape of therapies for Short Bowel Syndrome (SBS), two glucagon-like peptide-2 (GLP-2) analogs, **FE 203799** (apraglutide) and glepaglutide, have emerged as promising long-acting candidates. Preclinical studies have been pivotal in elucidating their comparative efficacy, revealing distinct pharmacokinetic profiles and intestinotrophic effects. This guide provides a comprehensive comparison of their performance in preclinical models, supported by experimental data, detailed protocols, and visual pathways to inform researchers, scientists, and drug development professionals.

Executive Summary

Head-to-head preclinical data in rat models demonstrate that **FE 203799** (apraglutide) exhibits a significantly longer elimination half-life and lower clearance compared to glepaglutide, contributing to a greater intestinotrophic effect.^{[1][2]} Studies in a neonatal piglet model of SBS further highlight the potent efficacy of **FE 203799** in promoting intestinal adaptation and function. While both agents act via the GLP-2 receptor, the enhanced pharmacokinetic properties of **FE 203799** appear to translate into superior preclinical efficacy.

Data Presentation

Table 1: Comparative Intravenous Pharmacokinetic Parameters in Rats

Parameter	FE 203799 (Apraglutide)	Glepaglutide	Teduglutide (Reference)	hGLP-2 (Native)
Clearance (mL/kg per minute)	0.27	2.8	9.9	25
Elimination Half-life (minutes)	159	16	19	6.4
Data sourced from Hargrove et al., 2020. [1]				

Table 2: Comparative Efficacy on Small Intestine Weight in Rats (7-day study)

Treatment Group	Dose	Mean Small Intestine Weight (g)	% Increase vs. Vehicle
Vehicle	-	5.8 ± 0.2	-
FE 203799 (Apraglutide)	0.4 mg/kg (Q3D)	8.1 ± 0.3	40%
Glepaglutide	0.4 mg/kg (QD)	7.5 ± 0.2	29%
Teduglutide	0.4 mg/kg (QD)	7.2 ± 0.2	24%

p < 0.05 vs. Vehicle.

Data adapted from

Hargrove et al., 2020.

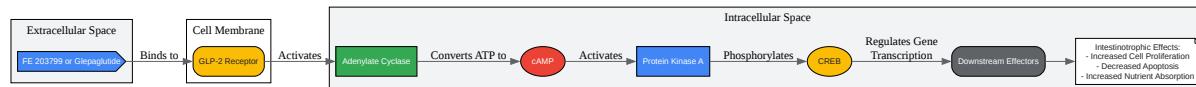
Table 3: Efficacy of FE 203799 in a Neonatal Piglet Model of Short Bowel Syndrome

Parameter	Saline (Control)	FE 203799 (Apraglutide)	P-value
Small Intestinal Length (cm)	289 ± 13	389 ± 14	0.001
Small Intestinal Weight (g)	102 ± 7	146 ± 10	0.004
Villus Height (μm)	486 ± 33	598 ± 32	0.027
Crypt Depth (μm)	224 ± 10	251 ± 9	0.054
Fecal Fat Loss (%)	28 ± 4	18 ± 3	0.043
Fecal Energy Loss (%)	21 ± 2	15 ± 2	0.043

Data sourced from
Slim et al., 2019.

Experimental Protocols

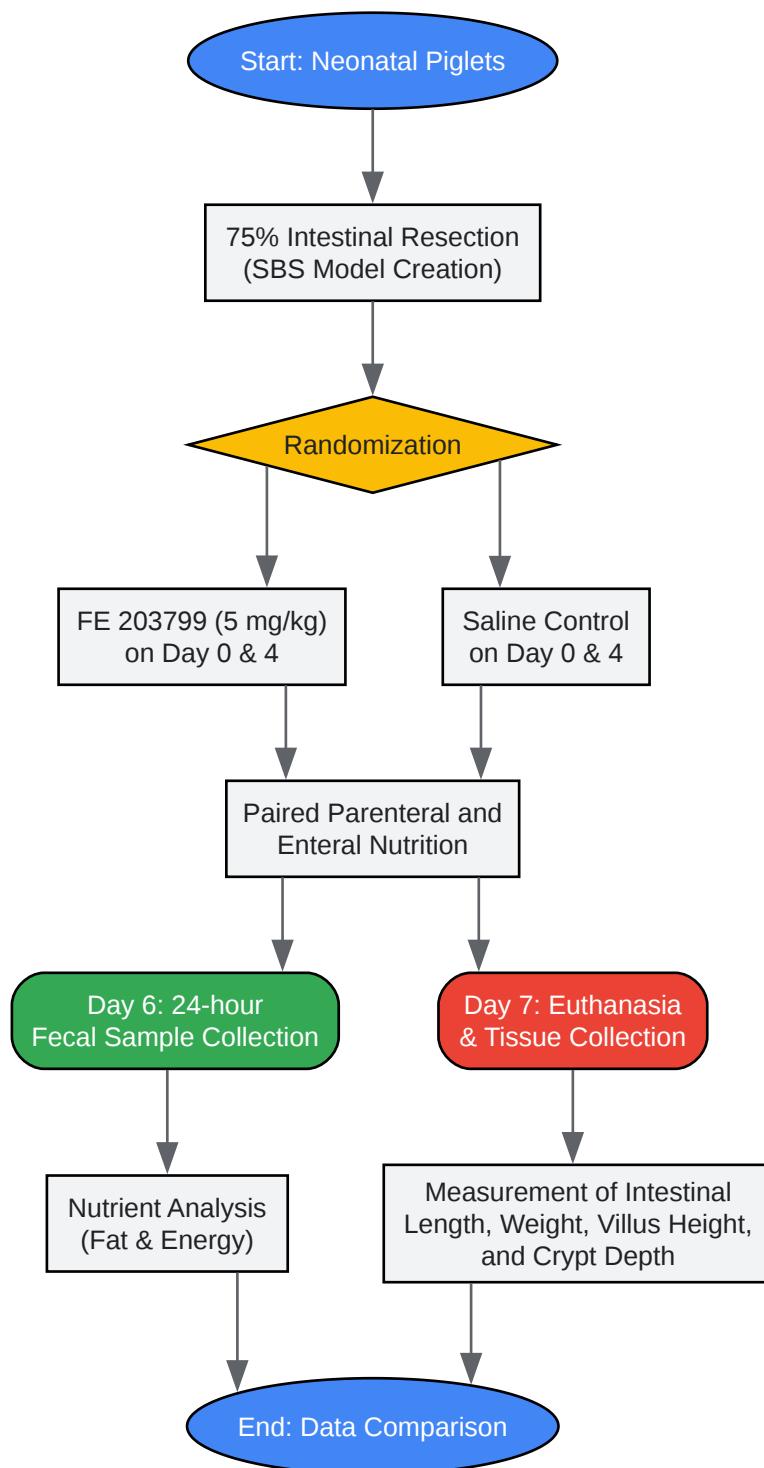
Head-to-Head Pharmacokinetic and Efficacy Study in Rats


- Animal Model: Male Sprague-Dawley rats.
- Pharmacokinetics: A single intravenous bolus of **FE 203799**, gilepaglutide, teduglutide, or human GLP-2 was administered. Blood samples were collected at various time points to determine plasma concentrations and calculate pharmacokinetic parameters.[\[1\]](#)
- Efficacy (Intestinotrophic Effects): Animals were administered subcutaneous doses of the respective compounds or vehicle for 7 days. **FE 203799** was dosed every third day (Q3D), while gilepaglutide and teduglutide were dosed daily (QD). At the end of the treatment period, the small intestine was excised, and its weight and length were measured.

Efficacy Study in a Neonatal Piglet Model of Short Bowel Syndrome

- Animal Model: Neonatal Duroc piglets (2-5 days old) underwent a 75% intestinal resection with a jejunocolic anastomosis to create an SBS model.
- Treatment: Piglets were randomized to receive subcutaneous injections of either saline or **FE 203799** (5 mg/kg) on days 0 and 4 post-surgery. All piglets received paired parenteral and enteral nutrition.
- Efficacy Assessment: On day 6, 24-hour fecal samples were collected for nutrient analysis (fat and energy loss). On day 7, the animals were euthanized, and the small intestine was collected for measurements of length, weight, and histological analysis of villus height and crypt depth.

Visualizations


Signaling Pathway of GLP-2 Receptor Agonists

[Click to download full resolution via product page](#)

Caption: GLP-2 receptor signaling cascade initiated by **FE 203799** or glepaglutide.

Experimental Workflow for the Neonatal Piglet SBS Model

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacological Characterization of Apraglutide, a Novel Long-Acting Peptidic Glucagon-Like Peptide-2 Agonist, for the Treatment of Short Bowel Syndrome - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Efficacy Showdown: FE 203799 (Apraglutide) vs. Glepaglutide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612742#efficacy-of-fe-203799-versus-glepaglutide-in-preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com